

(R)-2-(2-Fluorophenyl)propanoic Acid: Technical Guide & Application Profile[1]

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Compound of Interest

Compound Name: (R)-2-(2-Fluorophenyl)propanoic acid
Cat. No.: B13528205

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CAS Registry Number: 1630423-26-5 (R-isomer specific) | Formula: C

H

FO

| MW: 168.16 g/mol [1][2]

Executive Summary: The Ortho-Fluorine Advantage

(R)-2-(2-Fluorophenyl)propanoic acid is not merely a fluorinated analog of a standard "profen" scaffold; it is a strategic tool for conformational restriction and metabolic blocking.[1] Unlike its para-substituted counterparts, the ortho-fluorine atom exerts a profound steric and electronic influence, forcing the propanoic acid side chain out of planarity with the phenyl ring. This "ortho-effect" locks the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to target proteins (e.g., kinases, COX enzymes). Furthermore, the C-F bond at the 2-position blocks a common site of metabolic hydroxylation (Phase I metabolism), significantly extending the half-life of downstream drug candidates.[1]

Strategic Synthesis & Resolution Protocols

High-enantiopurity synthesis is non-negotiable for this building block, as the (S)-enantiomer often exhibits distinct, sometimes off-target, biological activities.[1] Two primary routes are recommended: Chemoenzymatic Resolution (Scalable/Industrial) and Asymmetric Alkylation (High Precision/Lab Scale).[1]

Route A: Chemoenzymatic Kinetic Resolution (Scalable)

This method utilizes the stereoselectivity of lipases (specifically *Candida antarctica* Lipase B, CAL-B) to resolve the racemic ester.[1]

Mechanism: CAL-B typically displays high enantioselectivity for the (

)-enantiomer during the hydrolysis of 2-arylpropionate esters.[1] Consequently, the reaction yields the (

)-acid and leaves the desired (

)-ester unreacted, which is then chemically hydrolyzed to the pure (

)-acid.[1]

Protocol:

- Esterification: React racemic 2-(2-fluorophenyl)propanoic acid with ethanol and catalytic H₂SO₄ to form the ethyl ester.
- Enzymatic Hydrolysis:
 - Suspend racemic ethyl ester (100 mmol) in phosphate buffer (pH 7.0) / MTBE biphasic system (10:1).[1]
 - Add immobilized CAL-B (Novozyme 435, 10% w/w).[1]
 - Stir at 30°C. Monitor conversion via chiral HPLC.
 - Stop Point: At ~50% conversion, the aqueous phase contains the (

)-acid, and the organic phase contains the enantiopure (

)-ester.[1]

- Separation & Hydrolysis:

- Basify to pH 8.5, extract the (

-)-ester with ethyl acetate.[1]

- Hydrolyze the (

-)-ester using LiOH in THF/H

- O to yield **(R)-2-(2-Fluorophenyl)propanoic acid**.

Route B: Evans Asymmetric Alkylation (High Precision)

For applications requiring >99% ee without resolution losses, the Evans auxiliary method is the gold standard.

Protocol:

- Acylation: Couple 2-fluorophenylacetic acid with (4R)-4-benzyl-2-oxazolidinone (Evans Auxiliary) using pivaloyl chloride/Et

N.

- Methylation: Treat the imide with NaHMDS at -78°C, followed by MeI. The auxiliary sterically blocks one face, forcing methylation to yield the (

-)-configuration at the

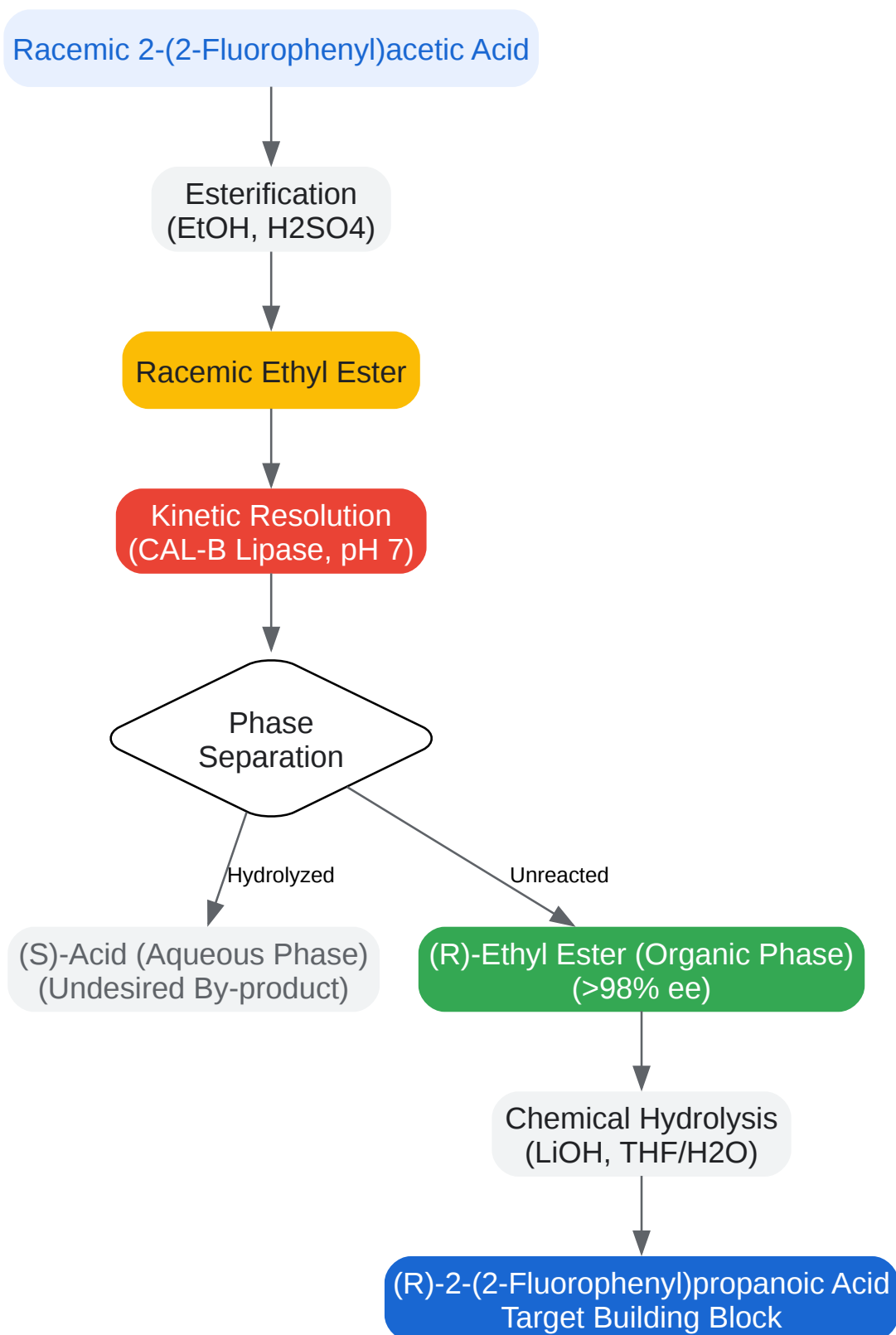
- -carbon.[1]

- Cleavage: Hydrolyze the auxiliary using LiOH/H

- O

- to release the free acid.

Experimental Workflow Visualization



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Figure 1: Chemoenzymatic workflow for the isolation of the (R)-enantiomer using kinetic resolution.

Chemical Properties & Reactivity Profile

The 2-fluoro substituent significantly alters the reactivity profile compared to the non-fluorinated parent.

Property	Value/Observation	Impact on Synthesis
pKa	~3.8 (Predicted)	More acidic than phenylpropanoic acid (pKa ~4. [1]3) due to inductive effect of F. Requires milder bases for deprotonation.
Acid Chloride Stability	High	Stable SOCl or Oxalyl Chloride conversion; does not readily racemize under standard acylation conditions.
Metabolic Stability	High	Ortho-F blocks CYP450-mediated aromatic hydroxylation at the 2-position. [1]
Conformation	Twisted	The 2-F atom forces the -methyl group out of plane (dihedral angle >45°), creating a rigid "locked" scaffold.[1]

Applications in Drug Discovery

The **(R)-2-(2-Fluorophenyl)propanoic acid** scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for ibuprofen-like moieties but with enhanced metabolic stability.[1]

Conformational Locking in Kinase Inhibitors

In kinase inhibitor design, the "ortho-effect" is exploited to pre-organize the molecule into a bioactive conformation. The fluorine atom creates a steric clash with the

-methyl group and the carbonyl oxygen, restricting rotation around the phenyl-C

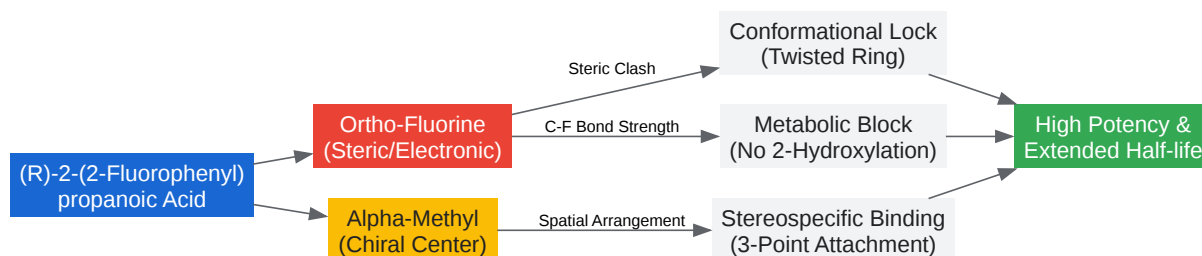
bond. This reduces the entropy loss upon binding to the ATP-binding pocket.

Bioisosterism & Metabolic Blocking

Replacing a hydrogen with fluorine at the ortho-position (Bioisosteric Replacement) serves two functions:

- Lipophilicity Modulation: Increases LogP slightly, improving membrane permeability.
- Metabolic Soft-Spot Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage, preventing the formation of potentially toxic phenolic metabolites.

Pharmacophore Logic Diagram



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Figure 2: Pharmacophore analysis detailing how structural features translate to biological advantages.^{[1][3][4]}

Analytical Controls & Quality Assurance

Validating the enantiomeric excess (ee) is critical. The 2-fluoro group provides a unique handle for

¹F NMR analysis, which can be superior to HPLC for rapid checks.^[1]

Chiral HPLC Method

- Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).^[1]
- Mobile Phase: Hexane : Isopropanol (98:^[1]2) with 0.1% TFA.^[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Expected Retention: The (R)-isomer typically elutes second on OJ-H columns (verify with racemate standard).^[1]

¹F NMR Chiral Analysis

Using a Chiral Solvating Agent (CSA) such as (R)-1-phenylethylamine or Quinine allows for the direct determination of ee via NMR without derivatization.^[1]

- Method: Dissolve 5 mg of analyte and 2 equivalents of CSA in CDCl₃

- Observation: The

¹F signal (approx. -118 ppm) will split into two distinct diastereomeric peaks.^[1] Integration of these peaks yields the ee directly.

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